BenchChemオンラインストアへようこそ!

5-Methyl-2,3-dihydrobenzofuran-7-ol

Lipophilicity Drug-likeness ADME

5-Methyl-2,3-dihydrobenzofuran-7-ol (CAS 700866-36-0) is a C9H10O2 dihydrobenzofuran derivative with a molecular weight of 150.17 g/mol, bearing a phenolic hydroxyl at the 7-position and a methyl substituent at the 5-position on the fused benzene ring. The compound features a saturated 2,3-dihydrofuran ring, distinguishing it from fully aromatic benzofuran analogs, and exhibits a computed XLogP3-AA of 1.9, zero rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 700866-36-0
Cat. No. B6613386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,3-dihydrobenzofuran-7-ol
CAS700866-36-0
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)OCC2
InChIInChI=1S/C9H10O2/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5,10H,2-3H2,1H3
InChIKeyJYZNVBBCTZSISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2,3-dihydrobenzofuran-7-ol (CAS 700866-36-0): Procurement-Relevant Physicochemical and Structural Profile


5-Methyl-2,3-dihydrobenzofuran-7-ol (CAS 700866-36-0) is a C9H10O2 dihydrobenzofuran derivative with a molecular weight of 150.17 g/mol, bearing a phenolic hydroxyl at the 7-position and a methyl substituent at the 5-position on the fused benzene ring [1]. The compound features a saturated 2,3-dihydrofuran ring, distinguishing it from fully aromatic benzofuran analogs, and exhibits a computed XLogP3-AA of 1.9, zero rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors [1]. Its synthesis via formal radical cyclization onto a benzene ring has been demonstrated in the peer-reviewed literature, confirming reliable synthetic access for research procurement [2].

Why 5-Methyl-2,3-dihydrobenzofuran-7-ol Cannot Be Casually Substituted by In-Class Analogs


Dihydrobenzofuran-7-ol derivatives exhibit pronounced structure-activity dependence on both the position and nature of aromatic substituents as well as the saturation state of the furan ring. The 5-methyl substitution on the 2,3-dihydrobenzofuran-7-ol scaffold generates a distinct lipophilicity (XLogP3-AA = 1.9), conformational restriction (zero rotatable bonds), and hydrogen-bonding topology that differs measurably from the unsubstituted parent (XLogP3-AA = 1.6, MW = 136.15), the 5-ethyl homolog (XLogP3-AA = 2.4, one rotatable bond), and the 2,2-dimethyl variant (XLogP3-AA = 2.1, MW = 164.20) [1]. In the broader class, substitution at the 5-position has been shown to modulate pharmacological activity; for instance, 5-substituted dihydrobenzofuran analogs of clofibrate demonstrated substituent-dependent selectivity for cholesterol vs. triglyceride lowering in a Triton hyperlipidemic rat model, with only the 5-Cl and 5-phenyl derivatives showing selective anticholesterolemic effects [2]. These findings underscore that even minor structural changes in this scaffold produce non-interchangeable biological outcomes, making generic substitution scientifically unsound without direct comparative data.

5-Methyl-2,3-dihydrobenzofuran-7-ol: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Intermediate Lipophilicity (XLogP3-AA = 1.9) Balances Membrane Permeability Against Aqueous Solubility Relative to In-Class Analogs

The target compound exhibits a computed XLogP3-AA of 1.9, positioning it between the more polar unsubstituted 2,3-dihydrobenzofuran-7-ol (XLogP3-AA = 1.6) and the more lipophilic 5-ethyl analog (XLogP3-AA = 2.4) and 2,2-dimethyl analog (XLogP3-AA = 2.1) [1]. This intermediate lipophilicity is consistent with the established 'goldilocks' range for oral drug-like molecules (LogP 1–3), suggesting a favorable balance of passive membrane permeability and aqueous solubility that neither the unsubstituted (potentially overly polar) nor the 5-ethyl/2,2-dimethyl analogs (potentially overly lipophilic) may achieve [2].

Lipophilicity Drug-likeness ADME Physicochemical profiling

Zero Rotatable Bonds Confer Entropic Binding Advantage Over the 5-Ethyl Homolog

The target compound possesses zero rotatable bonds, a feature shared with the unsubstituted parent and the 2,2-dimethyl analog, but in contrast to the 5-ethyl homolog which has one rotatable bond (the ethyl C–C bond) [1]. Each freely rotatable bond in a ligand incurs an estimated entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a protein target [2]. Consequently, the 5-methyl derivative is predicted to have an intrinsic entropic binding advantage over the 5-ethyl analog, which may translate into improved binding affinity or ligand efficiency when engaging conformationally constrained binding pockets.

Conformational restriction Entropic binding Ligand efficiency SAR

Lower Molecular Weight (150.17 Da) Aligns With Fragment-Based Drug Discovery Guidelines Compared to Bulkier Analogs

At 150.17 g/mol, the target compound falls within the widely accepted molecular weight threshold for fragment-based screening libraries (MW ≤ 300 Da, with optimal fragments typically 120–250 Da) [1]. In contrast, both the 5-ethyl analog and the 2,2-dimethyl analog have molecular weights of 164.20 g/mol, representing a ~9.3% increase in mass [2]. The lighter 5-methyl derivative provides greater room for downstream synthetic elaboration before exceeding lead-like molecular weight ceilings, making it a more versatile fragment or scaffold for medicinal chemistry optimization.

Fragment-based drug discovery Molecular weight Lead-likeness Library design

Validated Synthetic Route via Formal Radical Cyclization Provides Reliable Procurement Access Compared to Less-Characterized Analogs

The Clive et al. (2004) methodology paper explicitly demonstrates the synthesis of 5-methyl-2,3-dihydrobenzofuran-7-ol via formal radical cyclization onto a benzene ring, with the compound serving as a characterized intermediate (see Table 4, entry 3 of the publication) [1]. The reported synthetic sequence—oxidation of a p-methoxyphenol precursor, radical cyclization with Bu₃SnH/AIBN, and acid-catalyzed aromatization—proceeds with a cyclization yield of 75%+ and aromatization yields generally above 87% [1]. In contrast, synthetic routes for the 5-ethyl and other 5-alkyl homologs are not explicitly documented in the primary literature at comparable detail, introducing procurement uncertainty for those analogs. This validated synthetic precedent reduces the risk of supply chain disruption and provides a starting point for process optimization in larger-scale procurement.

Synthetic accessibility Process chemistry Procurement reliability Route scouting

Dihydrobenzofuran-7-ol Scaffold with C5 Methyl Substitution Maps to Privileged Chemical Space for Antioxidant and Anti-Ischemic Pharmacology

The 2,3-dihydrobenzofuran-7-ol core is a recognized privileged scaffold in medicinal chemistry. Patent literature (US 5,721,233; JP 3,150,740) establishes that 5-hydroxy- and 7-hydroxy-2,3-dihydrobenzofuran derivatives with alkyl substitution at the 5-position exhibit lipid peroxidation-inhibitory activity exceeding that of vitamin E, and are claimed for the treatment of ischemic cardiopathy and arteriosclerosis [1][2]. Specifically, the Eisai Co. patent (JP 3,150,740) discloses that compounds of the general formula incorporating lower alkyl groups at R₁–R₃ positions give lipid peroxidation-inhibitory activity higher than vitamin E, with the 5-alkyl-7-hydroxy substitution pattern being a key pharmacophoric element [2]. While these patents do not provide discrete IC₅₀ values for the 5-methyl compound itself, they establish the class-level biological relevance of the precise substitution pattern embodied by 5-methyl-2,3-dihydrobenzofuran-7-ol. The 7-OH group serves as the radical-scavenging pharmacophore, while the 5-methyl group modulates the O–H bond dissociation energy and lipophilicity—parameters directly linked to antioxidant potency in this scaffold class [3].

Antioxidant Anti-ischemic Privileged scaffold Lead identification

Distinct Hydrogen-Bonding Topology (1 HBD, 2 HBA) Differentiates from 5-Hydroxy and 7-Methoxy Regioisomers for Target Engagement Selectivity

The target compound presents a specific hydrogen-bond donor/acceptor arrangement: one HBD (7-OH) and two HBA (7-OH oxygen and dihydrofuran ring oxygen), with a topological polar surface area (TPSA) of 29.5 Ų [1]. This arrangement is fundamentally distinct from two common regioisomeric scaffolds: (a) 5-hydroxy-2,3-dihydrobenzofuran derivatives, which position the HBD at the 5-position (para to the dihydrofuran oxygen) rather than the 7-position (ortho to the dihydrofuran oxygen); and (b) 7-methoxy analogs, which eliminate the HBD entirely [2]. In the 5-hydroxy series, the HBD is electronically coupled to the dihydrofuran ring oxygen through the aromatic π-system, altering the pKa and hydrogen-bond strength relative to the 7-hydroxy isomer. The 7-OH group in the target compound benefits from an intramolecular hydrogen-bonding interaction with the adjacent dihydrofuran oxygen (O···H–O distance amenable to 5- or 6-membered intramolecular H-bond), which is geometrically impossible for the 5-hydroxy regioisomer [1]. These regioisomeric differences in hydrogen-bonding topology can drive divergent target engagement profiles, as demonstrated in the broader benzofuran literature where 7-ol and 5-ol substitution patterns confer distinct pharmacological selectivity [2].

Hydrogen bonding Regioselectivity Target engagement Pharmacophore modeling

Optimal Research and Industrial Application Scenarios for 5-Methyl-2,3-dihydrobenzofuran-7-ol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: A Low-MW (150.17 Da), Zero-Rotatable-Bond Scaffold for Lead Generation

The compound's molecular weight (150.17 g/mol) places it firmly within the optimal fragment space (MW 120–250 Da), while its zero rotatable bonds maximize conformational rigidity for entropically favorable target binding [1][2]. Compared to the 5-ethyl analog (164.20 Da, 1 rotatable bond), the 5-methyl derivative provides superior fragment metrics for library design. Screening this scaffold against protein targets—particularly those with narrow, conformationally constrained binding pockets—may yield hits with higher ligand efficiency than bulkier or more flexible analogs. The validated synthetic route via radical cyclization [3] ensures that hit-to-lead elaboration can proceed with reliable synthetic access to analogs.

Antioxidant Lead Optimization: A 5-Alkyl-7-hydroxy Pharmacophore With Patent-Validated Biological Precedent

The compound embodies the 5-alkyl-7-hydroxy-2,3-dihydrobenzofuran substitution pattern claimed in multiple patents (US 5,721,233; JP 3,150,740) for lipid peroxidation-inhibitory and anti-ischemic activity exceeding that of vitamin E [4][5]. Its intermediate lipophilicity (XLogP3-AA = 1.9) [1] may offer a favorable balance between membrane penetration (required for intracellular antioxidant activity) and aqueous solubility (required for formulation) relative to the more lipophilic 5-ethyl (XLogP3-AA = 2.4) and 2,2-dimethyl (XLogP3-AA = 2.1) analogs. Programs targeting ischemia-reperfusion injury, atherosclerosis, or neurodegenerative conditions where oxidative stress is implicated can use this compound as a starting scaffold for systematic SAR exploration around the 5-alkyl position.

Regioselective Pharmacophore Tool: Probing 7-OH vs. 5-OH Hydrogen-Bonding Topology in Target Engagement Studies

The 7-hydroxy substitution pattern creates a hydrogen-bonding topology fundamentally distinct from the 5-hydroxy regioisomers commonly explored in the dihydrobenzofuran class [6]. The proximity of the 7-OH to the dihydrofuran ring oxygen enables a potential intramolecular hydrogen bond that pre-organizes the molecule for target engagement—a feature absent in the 5-hydroxy series [1]. For academic and industrial groups conducting systematic pharmacophore mapping of benzofuran-binding proteins (e.g., kinases, GPCRs, nuclear receptors), procuring the specific 7-ol-5-methyl regioisomer is essential to correctly assign structure-activity relationships and avoid erroneous conclusions drawn from regioisomeric mixtures or incorrectly specified analogs.

Agrochemical Intermediate: Structural Analog of Carbofuran Phenol With Divergent Toxicological Profile

The compound is a close structural analog of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol (carbofuran phenol, CAS 1563-38-8), the major metabolite of the carbamate insecticide carbofuran [7]. However, the 5-methyl substitution pattern (vs. the 2,2-dimethyl pattern of carbofuran phenol) and the absence of the 2,2-dimethyl group fundamentally alter the metabolic and toxicological profile. The 5-methyl compound lacks the structural features required for carbamylation of acetylcholinesterase (the toxicological mechanism of carbofuran), making it a valuable negative control or comparator compound in environmental toxicology studies, pesticide metabolism research, and the development of safer agrochemical alternatives.

Quote Request

Request a Quote for 5-Methyl-2,3-dihydrobenzofuran-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.